
(2-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. The presence of the ethoxy and benzyl groups indicates that it’s a substituted amine .
Molecular Structure Analysis
The compound contains an ethoxy group (an ethyl group attached to an oxygen), a benzyl group (a benzene ring attached to a CH2 group), and a tetrahydrofuran ring (a five-membered ring containing oxygen). The amine group (NH2) is likely attached to the tetrahydrofuran ring, and the hydrochloride indicates the presence of a chloride ion, which would form a salt with the amine .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with nitrous acid. The benzyl group can also undergo various reactions, such as oxidation and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the benzyl group could make the compound relatively nonpolar and soluble in organic solvents .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Innovations in Organic Synthesis : Research into related compounds includes studies on the hydrolysis reactions of acetylenecarboxylic acid with amines, demonstrating pathways to synthesize derivatives through reactions involving carbon-nitrogen bond splitting and decarboxylation processes (Iwanami et al., 1964). Another study explores the organosilicon synthesis of isocyanates, offering a convenient method for synthesizing known and unknown isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series (Lebedev et al., 2006).
- Catalytic Reactions and Compound Development : A notable synthesis approach involves α-substituted 2-benzofuranmethamines via intermediates, showcasing the versatility of cyclization reactions to produce benzofuran derivatives (Wongsa et al., 2013). Similarly, palladium(II) and platinum(II) complexes with benzimidazole ligands are synthesized for potential anticancer applications, illustrating the role of these compounds in developing therapeutic agents (Ghani & Mansour, 2011).
Materials Science
- Polymer Science and Materials Engineering : Research has also delved into the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, pointing towards the creation of new materials and the exploration of their properties (Bekircan & Bektaş, 2008).
Pharmacology
- Drug Discovery and Development : The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin offer insights into the development of anticancer and antiangiogenic agents, showcasing the therapeutic potential of benzofuran derivatives (Romagnoli et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13;/h3-4,6,8,13,15H,2,5,7,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBOWRDOMRBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

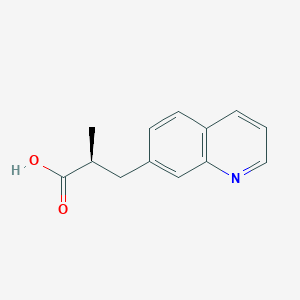
![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)
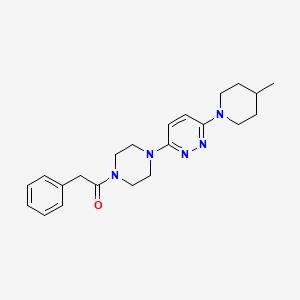
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)
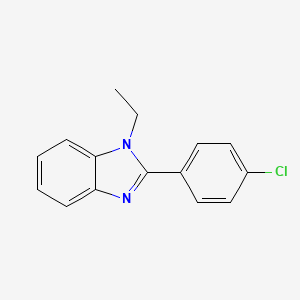
![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)
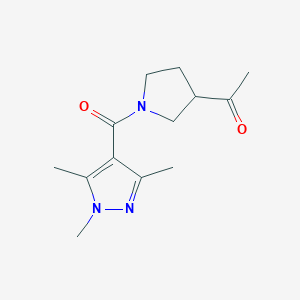
![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)


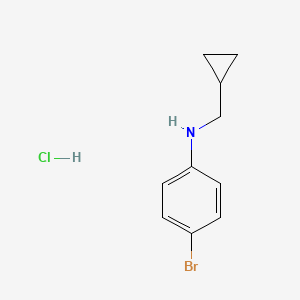
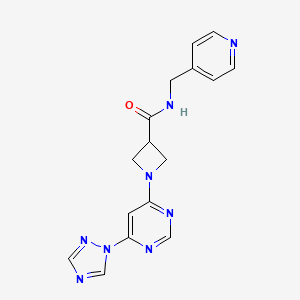
![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)
